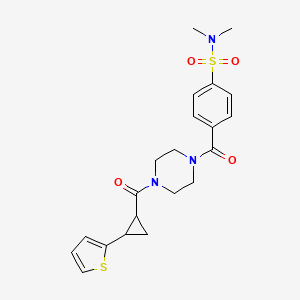

N,N-二甲基-4-(4-(2-(噻吩-2-基)环丙烷羰基)哌嗪-1-羰基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N,N-dimethyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzenesulfonamide is a structurally complex molecule that is likely to be a part of the benzenesulfonamide family based on its nomenclature. Benzenesulfonamides are a class of compounds known for their wide range of biological activities, including enzyme inhibition and potential therapeutic applications in diseases such as cancer, epilepsy, and glaucoma .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide group through the reaction of a suitable amine with a sulfonyl chloride. In the context of the provided papers, various synthetic routes have been described for the creation of benzenesulfonamide derivatives. For instance, compounds with inhibitory activity against kynurenine 3-hydroxylase were synthesized by combining amines with appropriate sulfonyl chlorides . Similarly, ureido benzenesulfonamides incorporating triazine moieties were obtained by reacting isocyanato-benzenesulfonamide with amino-triazine followed by derivatization with different nucleophiles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is critical for their biological activity. The presence of substituents on the benzene ring and the nature of the amine group play a significant role in determining the potency and selectivity of these compounds as enzyme inhibitors. For example, the introduction of a phenylthiazol moiety has been shown to result in high-affinity inhibitors of kynurenine 3-hydroxylase , while the incorporation of triazine moieties has led to potent inhibitors of carbonic anhydrase isoforms .

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. They can act as inhibitors for enzymes like carbonic anhydrase by coordinating to the zinc ion in the active site of the enzyme, thus preventing substrate binding . The specific chemical reactions and interactions of N,N-dimethyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzenesulfonamide would depend on its precise molecular structure, which is not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and metabolic stability, are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group has been associated with increased metabolic stability in certain benzenesulfonamide derivatives . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents. The exact properties of the compound would need to be determined experimentally.

科学研究应用

用于癌症治疗的碳酸酐酶抑制剂

最近的研究强调了尿素苯磺酰胺的效用,这种尿素苯磺酰胺与所述化合物具有相同的结构框架,是碳酸酐酶 (CA) 同工酶的有力抑制剂,特别是 hCA IX 和 XII。这些同工型与肿瘤发生有关,被认为是抗癌和抗转移剂的有效药物靶点。与其他同工型(如 hCA I 和 II)相比,表现出高 hCA IX 选择性的化合物表明它们在针对癌症治疗的药用/药理学研究中具有潜力 (Nabih Lolak 等人,2019).

抗惊厥剂的开发

另一条研究路线探索了新型苯磺酰胺衍生物的合成,包括那些与所讨论化合物具有结构相似性的苯磺酰胺衍生物,作为碳酸酐酶 (CA) 的有效抑制剂,用于潜在的抗惊厥应用。针对人类同工型 hCA I、II、VII 和 XII 探索这些化合物,确定了有希望的候选物,用于进一步评估癫痫发作防护和癫痫治疗模型 (C. B. Mishra 等人,2017).

抗菌活性

新型磺酰胺化合物的抗菌特性(包括与指定化合物在结构上相关的化合物)已得到研究,结果很有希望。此类研究显示出对一系列革兰氏阳性菌和革兰氏阴性菌的显着活性,突出了这些化合物在解决抗菌素耐药性和开发新型抗菌剂方面的潜力 (M. Ghorab 等人,2017).

治疗青光眼的潜力

对硫脲基取代磺酰胺的研究(与所讨论的化合物具有相同的核心结构基序)已证明其在抑制碳酸酐酶同工型 II 和 XII 中的功效。此类抑制剂已被证明可有效降低青光眼动物模型中的眼内压升高,这表明了一种新的治疗途径来控制这种情况 (F. Mincione 等人,2005).

未来方向

Thiophene and its derivatives, including the compound , continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis, characterization, and pharmacological activity of novel thiophene moieties.

属性

IUPAC Name |

N,N-dimethyl-4-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S2/c1-22(2)30(27,28)16-7-5-15(6-8-16)20(25)23-9-11-24(12-10-23)21(26)18-14-17(18)19-4-3-13-29-19/h3-8,13,17-18H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPINFJWYUWWRLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2547625.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547628.png)

![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)

![2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2547631.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547633.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2547634.png)

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)